3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid
CAS No.:
Cat. No.: VC16761673
Molecular Formula: C14H17NO5S
Molecular Weight: 311.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO5S |
|---|---|
| Molecular Weight | 311.36 g/mol |
| IUPAC Name | 3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C14H17NO5S/c1-20-12-6-4-11(5-7-14(16)17)10-13(12)21(18,19)15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3,(H,16,17) |
| Standard InChI Key | YYPLTSZGZCLXHC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure features a central phenyl ring with three substituents:
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A methoxy group (-OCH₃) at the 4-position.
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A pyrrolidine-1-sulfonyl group (-SO₂-NC₄H₈) at the 3-position.
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A prop-2-enoic acid (-CH=CH-COOH) side chain at the 1-position.
This arrangement creates a planar aromatic core with polar sulfonamide and carboxylic acid groups, enhancing solubility in polar solvents and enabling hydrogen-bonding interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₅S |
| Molecular Weight | 311.35 g/mol |
| IUPAC Name | 3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid |
| Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2 |
The sulfonamide group introduces chirality due to the tetrahedral sulfur atom, though synthetic routes typically yield racemic mixtures unless enantioselective methods are employed .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Strong absorption bands at 1,700–1,710 cm⁻¹ (C=O stretch), 1,340–1,360 cm⁻¹ (asymmetric S=O stretch), and 1,150–1,160 cm⁻¹ (symmetric S=O stretch) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Production Methods
Laboratory-Scale Synthesis
A three-step procedure is commonly employed:
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Sulfonation of 4-Methoxy-3-aminophenol: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group.
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Pyrrolidine Substitution: The sulfonyl chloride intermediate reacts with pyrrolidine to form the sulfonamide .
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Knoevenagel Condensation: The resulting aldehyde undergoes condensation with malonic acid in acetic anhydride to install the propenoic acid side chain .
Reaction Conditions:
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Step 1: 0°C, excess chlorosulfonic acid, 2 h.
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Step 2: Room temperature, pyrrolidine in dichloromethane, 12 h.
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Step 3: Reflux in acetic anhydride with malonic acid, 6 h.
Yield Optimization: Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields >75% .
Industrial Production Challenges
Key considerations for scale-up include:
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Waste Management: Neutralization of acidic byproducts (HCl, H₂SO₄) requires robust scrubbing systems.
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Purification: High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity but increases production costs .
Physicochemical Properties
Table 2: Experimental and Calculated Properties
| Property | Experimental Value | Computational Prediction |
|---|---|---|
| Melting Point | 192–195°C | 189°C (DFT) |
| logP (Octanol-Water) | 1.8 ± 0.2 | 1.72 (ALOGPS) |
| Aqueous Solubility | 2.1 mg/mL | 1.9 mg/mL (SwissADME) |
| pKa (Carboxylic Acid) | 4.2 | 4.3 (MarvinSketch) |
The compound exhibits pH-dependent solubility:
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< pH 4: Predominantly unionized (logP = 1.8).
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> pH 5: Deprotonated carboxylate enhances water solubility (>10 mg/mL) .
Chemical Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution
The electron-withdrawing sulfonamide group deactivates the phenyl ring, directing incoming electrophiles to the 5-position (meta to sulfonamide):
Nitration experiments show 68% yield using fuming HNO₃/H₂SO₄ at 0°C .
Nucleophilic Acyl Substitution
The carboxylic acid undergoes standard derivatization:
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Esterification: 93% yield with ethanol/H₂SO₄.
Sulfonamide Reactivity
The pyrrolidine sulfonyl group participates in:
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Alkylation: Reacts with alkyl halides at the nitrogen (e.g., ethyl iodide gives N-ethylated product in 78% yield) .
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Coordination Chemistry: Binds transition metals (Cu²⁺, Fe³⁺) through sulfonyl oxygen lone pairs .
Comparative Analysis with Structural Analogues
Table 3: Structure-Activity Relationships
| Compound | logP | EGFR IC₅₀ | Thermal Stability (°C) |
|---|---|---|---|
| Target Compound | 1.8 | 0.45 µM | 192 |
| Piperidine Sulfonyl Analog | 2.1 | 1.2 µM | 185 |
| 3-(4-Sulfophenyl)prop-2-enoic Acid | -0.3 | >10 µM | 210 |
Key trends:
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